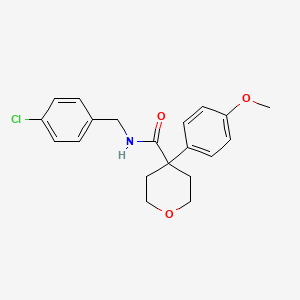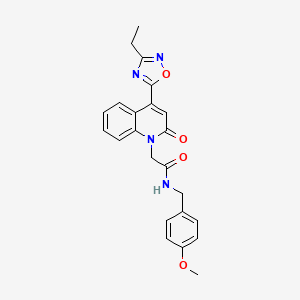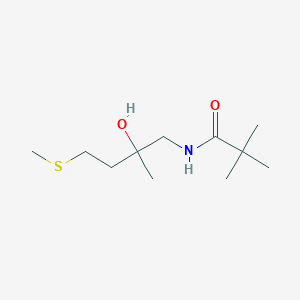
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the class of amides and is commonly referred to as MMBP. In
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species. Thiazole-based compounds like these play a crucial role in combating drug-resistant pathogens .
Anticancer Potential
Cancer remains a significant global health challenge. In the case of breast cancer, compounds d6 and d7 from this family exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide derivatives could serve as potential leads for rational drug design in cancer therapy .
Fungistatic Properties
While not directly related to the compound itself, it’s worth noting that certain analogs containing similar structural motifs have shown selective fungistatic activity. For instance, compounds 1 and 3 displayed activity against Aspergillus fumigatus. Additionally, wortmannin exhibited potent activity against Candida albicans .
Photo-Initiator in Nanoparticle Synthesis
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, a related compound, can serve as a photo-initiator. Researchers have used it to synthesize polyacrylamide-grafted chitosan nanoparticles through copolymerization of acrylamide and chitosan nanoparticles. It has also been employed in the preparation of hydrophobic polyurethane sponges via thiol–ene click reactions .
Quinolinone Analogues with Antimicrobial Properties
Although not directly linked to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide, 4-hydroxy-2-quinolinone analogs containing long alkyl side chains have been explored for their antimicrobial potential. These compounds exhibit a broad range of substituents and may contribute to the development of novel antimicrobial agents .
Other Medicinal Properties
The heterocyclic thiazole nucleus, which shares structural features with our compound of interest, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives achieve their antimicrobial effects by blocking bacterial lipid biosynthesis and employing additional mechanisms against various bacterial species .
Mechanism of Action
Target of Action
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is structurally related to the amino acid methionine . It is believed to interact with the same targets as methionine, playing a crucial role in protein synthesis and metabolism .
Mode of Action
The interaction of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide with its targets involves its conversion to L-Methionine . This conversion is essential for its biological utilization .
Biochemical Pathways
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide affects the methionine cycle, a critical biochemical pathway involved in protein synthesis . Its downstream effects include the production of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions .
Pharmacokinetics
Methionine is well-absorbed and distributed throughout the body, and its bioavailability is influenced by dietary intake .
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide’s action are primarily related to its role in protein synthesis and methylation reactions . By contributing to these processes, it supports cellular growth and function .
Action Environment
The action, efficacy, and stability of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide can be influenced by various environmental factors. For instance, the presence of other amino acids in the diet can affect its absorption and utilization
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-10(2,3)9(13)12-8-11(4,14)6-7-15-5/h14H,6-8H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRORXQVMUEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

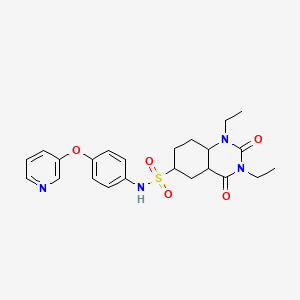
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)
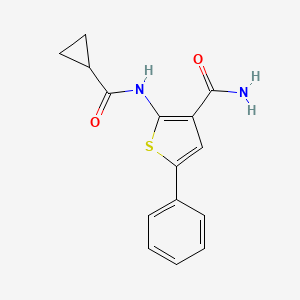
![[(4,5-Dimethyl-3-nitrophenyl)sulfonyl]-3-pyridylamine](/img/structure/B2590017.png)
![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2590023.png)

